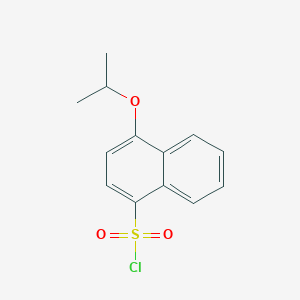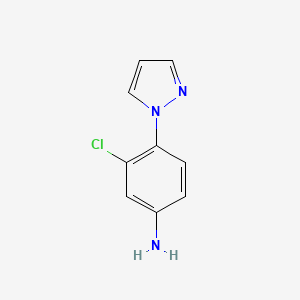
4-Isopropoxynaphthalene-1-sulfonyl chloride
Übersicht
Beschreibung
4-Isopropoxynaphthalene-1-sulfonyl chloride is a unique chemical compound with the empirical formula C13H13ClO3S . It has a molecular weight of 284.76 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)Oc1ccc(c2ccccc12)S(Cl)(=O)=O . The InChI is 1S/C13H13ClO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 147.16°C and a predicted boiling point of approximately 412.2°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.59 .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing for CN- in Water
A study demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescently sensing CN- (cyanide ions) in water, leveraging the principle of supramolecular self-assembly. This novel approach allows for the selective recognition of CN- anions, with a notable detection limit and minimal interference from other anions, showcasing its potential in environmental monitoring and safety assessments (B. Shi et al., 2013).
Novel Thermally Stable Polymers
Research into the synthesis and characterization of novel thermally stable poly(ether-amide)s containing dinaphthosulfone units has been reported. These polymers, synthesized using sulfone-containing monomers, exhibit excellent thermal stability and solubility properties, making them suitable for advanced materials applications in high-temperature environments (A. Shockravi et al., 2011).
Photostabilization of Polymeric Materials
The synthesis of organotin complexes containing 4-aminonaphthalene-1-sulfonic acid and their application as photostabilizers for poly(vinyl chloride) (PVC) was explored. These complexes significantly reduce the photodegradation of PVC, making them valuable for extending the lifespan of PVC products exposed to UV light (Hadeer Jasem et al., 2021).
Electrochemical Sensing Applications
A poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode was developed for the simultaneous determination of caffeine and paracetamol. This work demonstrates the electrode's selectivity and sensitivity, highlighting its potential use in food and pharmaceutical analysis (M. Tefera et al., 2016).
Synthesis of Sulfonated Polymers
The synthesis and properties of sulfonated poly(phthalazinone ether sulfone)s for potential applications in proton exchange membrane fuel cells (PEMFC) were investigated. These materials show promise due to their high ion exchange capacity, low swelling, and excellent thermal and chemical stability (Guyu Xiao et al., 2002).
Safety and Hazards
As with all chemicals, it’s important to handle 4-Isopropoxynaphthalene-1-sulfonyl chloride with care. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .
Eigenschaften
IUPAC Name |
4-propan-2-yloxynaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVIEZNFVFSZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)
![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)
![2-chloro-N-[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B3372580.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)


![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)



